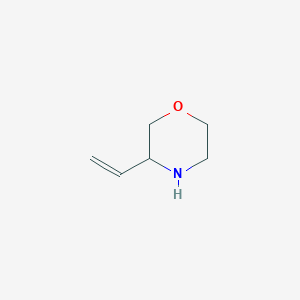

3-Vinylmorpholine

Descripción general

Descripción

3-Vinylmorpholine is a significant building block used in the synthesis of various kinds of chemicals, including polymers, pharmaceuticals, agrochemicals, and fuels. It is also known as 3-ethenylmorpholine .

Synthesis Analysis

The synthesis of morpholines, including 3-Vinylmorpholine, has been a subject of much study due to their biological and pharmacological importance . The synthesis of morpholines and their carbonyl-containing analogs from 1,2-amino alcohols, aziridines, epoxides, and related compounds has been described in recent advances . Special attention is paid to the syntheses performed in a stereoselective manner and using transition metal catalysis .Aplicaciones Científicas De Investigación

1. Biomedical Applications

Vinyl polymers, such as those derived from 3-vinylmorpholine, have seen intensive research for their broad diversity and functionalities. One key area is biomedical applications, where degradable vinyl polymers have been increasingly explored. These polymers are used in nanomedicine, microelectronics, and environmental protection, highlighting the importance of developing degradable vinyl polymers for advanced biomedical applications (Delplace & Nicolas, 2015).

2. Polymer Synthesis and Modification

In the realm of polymer science, 3-vinylmorpholine plays a role in the synthesis of various polymers. For instance, the vinylation of morpholine with acetylene is a noted method for synthesizing 4-vinylmorpholine, which is then utilized in different polymer syntheses (Asratyan et al., 2018). Additionally, polymers like poly(vinyl chloride) (PVC) have been chemically modified for enhanced properties and specific applications, a process where derivatives of vinyl polymers could be relevant (Moulay, 2010).

3. Advanced Material Applications

3-Vinylmorpholine derivatives have been used in the creation of complex metallic architectures through 3D printing. This application highlights the versatility of vinyl polymers in creating intricate structures for electronics, acoustic absorption, thermal insulation, and other areas (Wang et al., 2014).

4. Organic Electronics and Optoelectronics

In the field of organic electronics and optoelectronics, 3-vinylmorpholine and its derivatives have shown potential. Regioregular poly(3-alkylthiophene) conducting block copolymers, for instance, incorporate vinyl terminated regioregular poly(3-alkylthiophene) via atom transfer radical polymerization (ATRP), demonstrating applications in transistors and solar cells (Iovu et al., 2005).

5

. Environmental and Water TreatmentVinyl polymers derived from compounds like 3-vinylmorpholine have been applied in environmental and water treatment contexts. Poly(vinylidene fluoride) (PVDF) membranes, for example, are used in water treatment, gas separation, and as separators for lithium-ion batteries. These applications underscore the importance of such polymers in environmental sustainability and resource management (Kang & Cao, 2014).

Mecanismo De Acción

Target of Action

It’s worth noting that morpholine derivatives often interact with various biological targets, influencing their function .

Mode of Action

It’s known that the compound is used in the vinylation of morpholine, a process that involves the addition of a vinyl group to the morpholine molecule . This process is catalyzed by a nanostructured KOH/activated coal catalyst .

Biochemical Pathways

The vinylation process it’s involved in could potentially influence various biochemical pathways, depending on the context and the specific reactions taking place .

Result of Action

The result of 3-Vinylmorpholine’s action is the formation of N-vinylmorpholine, a product of the vinylation process . This process is facilitated by the presence of a nanostructured KOH/activated coal catalyst, which has been shown to be effective in the formation of N-vinylmorpholine .

Action Environment

The action of 3-Vinylmorpholine is influenced by various environmental factors. For instance, the vinylation process it’s involved in is carried out at atmospheric pressure . The nature of the catalysts and solvents used, as well as the temperature, can also influence the process .

Propiedades

IUPAC Name |

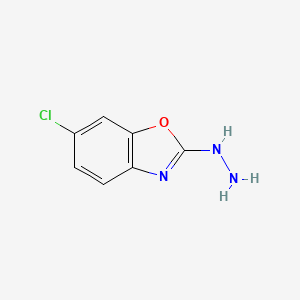

3-ethenylmorpholine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO/c1-2-6-5-8-4-3-7-6/h2,6-7H,1,3-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QEXXWAFEPQBSML-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC1COCCN1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10631268 | |

| Record name | 3-Ethenylmorpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10631268 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

113.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Vinylmorpholine | |

CAS RN |

148860-48-4 | |

| Record name | 3-Ethenylmorpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10631268 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(Difluoromethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-amine](/img/structure/B1359234.png)

![Ethyl 3-[(4-fluorophenyl)amino]propanoate](/img/structure/B1359252.png)